(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid
Description
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring two key functional groups:
- Ethoxycarbonyl group (-COOEt) at the para position, which enhances solubility and modulates electronic properties.
- Trifluoromethyl group (-CF₃) at the meta position, a strong electron-withdrawing group that increases electrophilicity and stability.
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H10BF3O4 |
|---|---|
Molecular Weight |
261.99 g/mol |
IUPAC Name |
[4-ethoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O4/c1-2-18-9(15)7-4-3-6(11(16)17)5-8(7)10(12,13)14/h3-5,16-17H,2H2,1H3 |
InChI Key |
DMQOSZCMZDNZRR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The most common and industrially relevant method to prepare (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid involves a Suzuki coupling reaction between appropriately substituted aryl halides and boronic acid derivatives.
- Starting materials : Aryl halide with trifluoromethyl and ethoxycarbonyl substituents (e.g., 4-bromo-3-(trifluoromethyl)benzoate ester) and a boronic acid or boronate ester.
- Catalysts : Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) salts combined with phosphine ligands (triphenylphosphine, tri-tert-butylphosphine, tricyclohexylphosphine).
- Bases : Sodium methylate, potassium carbonate, cesium carbonate, or potassium tert-butoxide, with sodium methylate preferred for optimal yields.
- Solvents : Polar aprotic solvents like acetone, methylethylketone, or cyclohexanone; acetone is often preferred.
- Temperature : Typically from 10°C to 140°C, preferably between 90°C to 110°C.
This method is scalable and suitable for large-scale production, as described in patent literature.
Example Reaction Conditions from Patent Data:
| Parameter | Description |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(II) salt + phosphine ligand |
| Base | Sodium methylate or potassium carbonate |
| Solvent | Acetone preferred |
| Temperature | 90-110°C |
| Reaction Time | Several hours (varies by scale) |
| Work-up | Organic phase washing with water, brine; solvent evaporation |
Organocatalytic Synthesis via α-Trifluoromethyl Allylboronic Acids
An alternative advanced method involves organocatalytic synthesis using alkenylboroxine and trifluoromethyl diazomethane in the presence of chiral catalysts such as BINOL.
- Mechanism : Formation of chiral alkenyl boronate intermediates through transesterification and stereoselective 1,2-migration.
- Catalysts : BINOL derivatives (30-36 mol% loading).
- Reagents : Alkenylboroxine, trifluoromethyl diazomethane, ethanol.
- Yields : Moderate to good yields (50-78%) with high enantiomeric excess (up to 98% ee).
- Scalability : Demonstrated on 1-2 mmol scale with good reproducibility.
This approach is particularly useful for synthesizing chiral trifluoromethyl-substituted boronic acids, though it requires careful control of conditions and catalyst loading.
General Synthetic Notes and Purification
- Bases : Both strong bases (sodium hydride, potassium tert-butoxide) and weaker bases (potassium carbonate, sodium carbonate) can be used depending on the step.
- Solvents : Reaction inert solvents such as dimethylformamide, N-methylpyrrolidone, tetrahydrofuran, and acetone are commonly employed.
- Purification : Silica gel column chromatography using hexane/ethyl acetate mixtures is typical for purification of crude products.
- Crystallization : Final products may be crystallized from toluene or ethyl acetate to enhance purity.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, acetone, 90-110°C | 60-95 | Scalable, widely used industrial method |
| Organocatalytic α-CF3 Allylboronic Acid Synthesis | BINOL (30 mol%), EtOH, alkenylboroxine, trifluoromethyl diazomethane | 50-78 (isolated) | High enantioselectivity, moderate scale |
| Copper-Mediated Aerobic Trifluoromethyltelluration | Cu(OTf)2/bpy, acetone, dry air, RT-60°C | 20-78 | Functionalization method, not direct synthesis |
| Base-mediated esterification and coupling | Sodium hydride or K t-butoxide, DMF, THF | Variable | Used in intermediate steps, requires careful control |
Summary and Expert Insights
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is predominantly prepared via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using aryl halides and boronic acid derivatives. This method is well-established, scalable, and provides good yields with commercially available catalysts and bases. Alternative methods such as organocatalytic synthesis offer routes to chiral variants but are more specialized and less industrially common.
The choice of base, solvent, and catalyst ligand significantly impacts reaction efficiency and yield. Acetone as a solvent and sodium methylate or potassium carbonate as bases are preferred for balancing reactivity and operational simplicity. Purification typically involves chromatographic techniques and crystallization to achieve high purity.
These preparation methods are supported by patent literature and peer-reviewed research, ensuring their reliability and applicability in both academic and industrial settings.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. The reaction typically proceeds under palladium catalysis in a biphasic solvent system (aqueous/organic) with bases such as sodium carbonate or potassium phosphate .
Key Reaction Conditions
| Component | Specification | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |
| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | |
| Solvent | Ethanol, THF, or toluene/water mixture | |
| Temperature | 80–100°C | |
| Yield (Typical) | 62–92% |
Example: Reaction with 2-bromopyridine forms 2-(4-(trifluoromethyl)phenyl)pyridine (62% yield) . The trifluoromethyl group enhances electrophilicity, accelerating oxidative addition of aryl halides to palladium.
Transmetallation Mechanism
The boronic acid participates in a three-step mechanism:
-
Oxidative Addition : Pd⁰ inserts into the aryl halide bond.
-
Transmetallation : Boronate complex transfers the aryl group to Pd.
-
Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .
The ethoxycarbonyl group stabilizes intermediates via resonance, while the trifluoromethyl group increases solubility in organic phases, improving reaction efficiency .
Electrophilic Substitution Reactions
The electron-withdrawing trifluoromethyl and ethoxycarbonyl groups direct electrophiles to the para position relative to the boronic acid. Example reactions include:
-
Nitration : Forms nitro derivatives under mixed acid conditions (H₂SO₄/HNO₃).
-
Halogenation : Bromination with Br₂/FeBr₃ yields halogenated intermediates .
Directing Effects
| Substituent | Position Relative to Boronic Acid | Reactivity |
|---|---|---|
| -CF₃ | Meta | Deactivates ring |
| -CO₂Et | Para | Enhances para substitution |
Orthogonal Reactivity in Multi-Step Syntheses
The boronic acid functionality remains inert toward ester hydrolysis under mild conditions, enabling sequential transformations:
-
Suzuki coupling with aryl halides.
-
Hydrolysis of the ethoxycarbonyl group to carboxylic acids (using NaOH/EtOH).
Stability Considerations
Comparative Reactivity with Analogues
The trifluoromethyl group significantly enhances reaction rates compared to non-fluorinated analogues:
| Boronic Acid Derivative | Relative Rate (vs. phenylboronic acid) |
|---|---|
| (4-CF₃-phenyl)boronic acid | 1.8× |
| (4-CO₂Et-3-CF₃-phenyl)boronic acid | 2.3× |
| (4-MeO-phenyl)boronic acid | 0.7× |
Enhanced rates are attributed to the electron-deficient aryl ring, facilitating transmetallation .
Thermal Stability and Reaction Optimization
Decomposition occurs via boronic acid dimerization at elevated temperatures. Recommended protocols:
Scientific Research Applications
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors and sensors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that involves the accumulation of boron-containing compounds in tumor cells followed by irradiation with neutrons.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and sensor design. The ethoxycarbonyl and trifluoromethyl groups also contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
The following table and analysis highlight key structural analogs and their properties:
Key Findings from Comparative Analysis
Electronic Effects :
- The trifluoromethyl group (-CF₃) significantly increases electrophilicity, improving cross-coupling efficiency. For example, (4-(trifluoromethyl)phenyl)boronic acid achieved 63–65% yields in meriolin synthesis .
- The ethoxycarbonyl group (-COOEt) enhances solubility in polar solvents compared to methoxycarbonyl (-COOMe) analogs .
Steric Considerations :
- Para-substituted derivatives (e.g., (4-(trifluoromethyl)phenyl)boronic acid) exhibit lower steric hindrance than meta-substituted analogs, facilitating reaction with bulky substrates .
Reactivity in Suzuki Couplings :
- Compounds with dual electron-withdrawing groups (e.g., (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid) show superior reactivity due to synergistic electronic effects .
Biological Relevance :
- Boronic acids with ester groups (e.g., -COOEt) are preferred in drug synthesis for improved bioavailability. For instance, (4-(Ethoxycarbonyl)-3-fluorophenyl)boronic acid is used in intermediates for kinase inhibitors .
Biological Activity
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, and biological activities, particularly focusing on its antiproliferative effects against cancer cell lines and antimicrobial properties.
The compound can be synthesized through various organic reactions, including Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug development .
Antiproliferative Activity
Recent studies have investigated the antiproliferative activity of (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid against several cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against human prostate cancer cell line LAPC-4 and non-cancerous immortalized human kidney cell line HK-2.
- Results :
- The compound exhibited significant antiproliferative activity against LAPC-4 with an IC50 value that indicates its effectiveness in inhibiting cell growth.
- Selectivity was observed as the compound showed lower toxicity towards HK-2 cells compared to cancer cells, suggesting a promising therapeutic index .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group and the ethoxycarbonyl moiety plays a crucial role in enhancing the biological activity of the compound. Modifications to these groups have been shown to affect potency significantly:
- Trifluoromethyl Group : Enhances binding affinity to target proteins involved in cancer proliferation.
- Ethoxycarbonyl Moiety : Contributes to the overall stability and solubility of the compound in biological systems .
Antimicrobial Activity
In addition to its anticancer properties, (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid has been tested for antimicrobial activity.
In Vitro Antimicrobial Studies
- Microorganisms Tested : The compound was evaluated against various bacteria including Escherichia coli and fungi such as Candida albicans.
- Results :
Case Studies
Several case studies have highlighted the effectiveness of boronic acids in drug design:
- A study involving derivatives of boronic acids showed that compounds with similar structural features exhibited enhanced antiproliferative effects against prostate cancer cells.
- Another case study focused on the mechanism of action of boronic acids, suggesting that they may interfere with specific metabolic pathways crucial for cancer cell survival .
Q & A
Q. What are the key synthetic routes for preparing (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For example:
Introduction of the trifluoromethyl group : Halogenation followed by trifluoromethylation via copper-mediated cross-coupling (e.g., using CF₃Cu reagents).
Ethoxycarbonyl addition : Hydrolysis of a nitrile intermediate to a carboxylic acid, followed by esterification with ethanol under acidic conditions.
- Critical Considerations :
- Ensure anhydrous conditions to prevent boronic acid degradation .
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization .
Q. How is the purity and structural integrity of this boronic acid verified?
- Methodological Answer :
- Analytical Techniques :
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl boronic acids. Rhodium catalysts (e.g., [Rh(cod)₂]BF₄) may enhance reactivity in challenging substrates .
- Ligand Effects : Bidentate ligands (e.g., XPhos) stabilize the palladium center, improving turnover.
- Solvent System : Use degassed DMF/H₂O (3:1) at 80°C to balance solubility and reactivity.
- Monitoring : Track boronic acid consumption via ¹¹B NMR to optimize stoichiometry .
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the boron center and slowing transmetallation. This necessitates higher catalyst loadings or elevated temperatures .
- Steric Effects : The -CF₃ group at the meta position (relative to boronic acid) minimizes steric hindrance, enabling coupling with bulky partners (e.g., heteroaryl halides) .
Q. What methodologies enable covalent functionalization of materials using this boronic acid?
- Methodological Answer :
- Radical-Based Functionalization : Employ Baran’s protocol with AgNO₃/K₂S₂O₈ in a biphasic system (H₂O/DCM) to generate aryl radicals for grafting onto graphitic materials .
- Critical Parameters :
- Reaction Time : 12–24 hrs under N₂ to prevent radical quenching.
- Post-Functionalization Analysis : Use XPS to confirm B-C bonding (~191 eV for B 1s) .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess boronic acid tautomerization (acidic vs. cyclic ester forms) and charge distribution .
- Docking Studies : Simulate interactions with Pd catalysts to predict regioselectivity in cross-couplings.
- Outcome : Electron-deficient boron centers (Mulliken charge ~+0.3) correlate with slower transmetallation, guiding ligand selection .
Q. What are the challenges in handling this boronic acid under moisture-sensitive conditions?
- Methodological Answer :
- Storage : Store at 0–6°C in sealed, argon-flushed containers to prevent hydrolysis of the boronic acid to boroxines .
- In-Situ Protection : Use pinacol ester derivatives during prolonged reactions; regenerate free boronic acid via mild acidolysis (e.g., 1M HCl in THF) .
- Safety : Wear nitrile gloves and eye protection; avoid skin contact due to potential irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
